molecular formula C8H12N2O2 B2675079 1-(Cyanomethyl)piperidine-4-carboxylic acid CAS No. 1156271-04-3

1-(Cyanomethyl)piperidine-4-carboxylic acid

Cat. No. B2675079
CAS RN: 1156271-04-3
M. Wt: 168.196
InChI Key: KBWJWXSJAMKKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Cyanomethyl)piperidine-4-carboxylic acid” is a compound that is structurally similar to isonipecotic acid . Isonipecotic acid is a heterocyclic compound that acts as a GABA A receptor partial agonist . It consists of a piperidine ring with a carboxylic acid moiety in the iso position .

Safety and Hazards

The safety data sheet for a structurally similar compound, 1-(tert-Butoxycarbonyl)-4-(cyanomethyl)piperidine-4-carboxylic acid, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

1-(cyanomethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-3-6-10-4-1-7(2-5-10)8(11)12/h7H,1-2,4-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWJWXSJAMKKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyanomethyl)piperidine-4-carboxylic acid

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 12 l round bottomed flask combine isonipecotic acid (1226 g, 9.49 moles), 37% formaldehyde (850 ml) and absolute ethanol (5.0 l) and stir for thirty minutes. Sodium cyanide (470 g, 9.49 moles) is added and the reaction stirred at ambient temperature overnight. Absolute ethanol (1.3 l) and 12 M hydrochloric acid (795 ml) is added and the suspension stirred for four hours. The product is collected by vacuum filtration, washed thrice with methyl-t-butylether (3.0 l) and dried at 25 in Hg overnight to give N-cyanomethyl isonipecotic acid (1909 g, 8.05 moles) as a 1:1 mixture with sodium chloride. 1H NMR (400 MHz, d6 DMSO) d 1.55 (m, 2H), 1.82 (m, 2H), 2.18 (m, 3H), 2.72 (m, 2H), 3.71 (s, 2H), 12.30 (bs, 1H).
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